molecular formula C19H18O2 B12607283 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one CAS No. 649772-10-1

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one

Cat. No.: B12607283
CAS No.: 649772-10-1
M. Wt: 278.3 g/mol
InChI Key: SVWCJDZVTYAYJS-UHFFFAOYSA-N
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Description

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of diarylheptanoids, which are characterized by a heptane backbone with two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one typically involves the condensation of benzaldehyde with acetone in the presence of a base, followed by aldol condensation and subsequent dehydration. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activity, including anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological studies.

    Medicine: Research has shown potential anticancer activity, particularly in inhibiting the proliferation of certain cancer cell lines.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diphenyl-4,6-heptadien-3-one
  • 5-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one
  • 1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one

Uniqueness

3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one stands out due to its specific structural features and the presence of a hydroxyl group, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry .

Properties

CAS No.

649772-10-1

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-hydroxy-1,7-diphenylhepta-4,6-dien-1-one

InChI

InChI=1S/C19H18O2/c20-18(15-19(21)17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14,18,20H,15H2

InChI Key

SVWCJDZVTYAYJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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